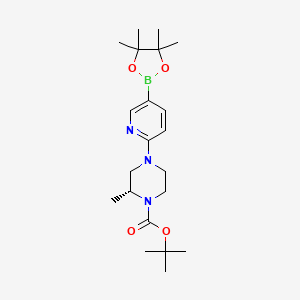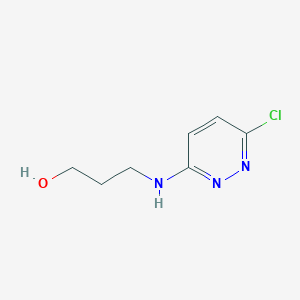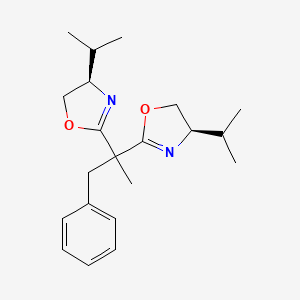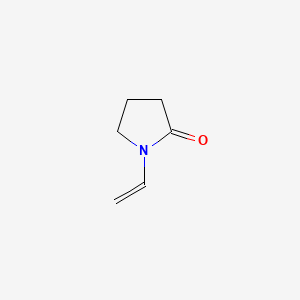
(S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride is a chemical compound that is commonly known as 3-Fluoromethamphetamine (3-FMA). It is a member of the amphetamine class of compounds and is a potent stimulant. This compound has been used in scientific research for various purposes, including studying its mechanism of action and its effects on the body.
Mécanisme D'action
The mechanism of action of (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride is similar to other amphetamines. It works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased activity in the central nervous system and a feeling of euphoria.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness and decreased appetite. Prolonged use of this compound can lead to addiction and other negative health effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride in lab experiments include its potency and its ability to produce consistent results. However, its use is limited due to its potential for addiction and negative health effects. It is important to use caution when working with this compound and to follow proper safety protocols.
Orientations Futures
There are many potential future directions for research involving (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride. One area of interest is studying its effects on the brain and how it interacts with other neurotransmitters. Another area of interest is developing new treatments for addiction and other negative health effects associated with prolonged use of this compound. Additionally, researchers may be interested in exploring its potential as a therapeutic agent for various medical conditions.
Méthodes De Synthèse
The synthesis of (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride involves the reaction of 3-fluoroanisole with ethyl magnesium bromide to form the corresponding Grignard reagent. This reagent is then reacted with N-methylformamide to form the intermediate product. The final step involves the reduction of the intermediate with lithium aluminum hydride to form this compound.
Applications De Recherche Scientifique
(S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride has been used in scientific research to study its effects on the body and its mechanism of action. It has been found to have similar effects to other amphetamines, including increased alertness, euphoria, and decreased appetite.
Propriétés
IUPAC Name |
(1S)-1-(3-fluorophenyl)-2-methoxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-12-6-9(11)7-3-2-4-8(10)5-7;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSVPONCJXJVGP-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=CC=C1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C1=CC(=CC=C1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


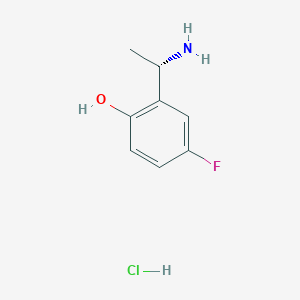
![2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole](/img/structure/B6592741.png)


